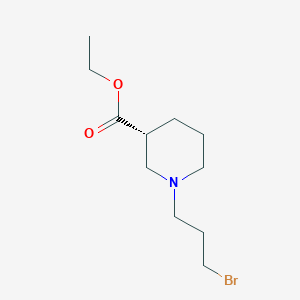
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a bromopropyl side chain, and a carboxylate group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions. For example, 3-bromopropanol can be reacted with a piperidine derivative in the presence of a base to form the desired product.
Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the piperidine derivative with ethyl chloroformate or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiols, amines, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction and oxidation can lead to different reduced or oxidized forms of the compound.
Scientific Research Applications
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate depends on its specific application and the molecular targets involved. In general, the compound may interact with various biological molecules, such as enzymes or receptors, through its functional groups. The bromopropyl group can participate in covalent bonding with nucleophilic sites, while the piperidine ring and carboxylate group can contribute to binding interactions.
Comparison with Similar Compounds
Ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R)-1-(3-chloropropyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (3R)-1-(3-iodopropyl)piperidine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl (3R)-1-(3-fluoropropyl)piperidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromopropyl group, which can influence its behavior in chemical reactions and biological interactions.
Properties
CAS No. |
192658-61-0 |
|---|---|
Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
ethyl (3R)-1-(3-bromopropyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
HYMOUMXFUKZVRZ-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)CCCBr |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















